

Application Note: Purification & Recrystallization of 2-(3-Bromophenyl)morpholine[1][2]

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

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Abstract & Scope

2-(3-Bromophenyl)morpholine is a critical secondary amine scaffold used in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.[1] Unlike its 4-substituted counterparts, the 2-aryl morpholine core possesses a chiral center at C2, often resulting in crude mixtures containing regioisomers and unreacted acetophenone derivatives. [1][2]

This guide addresses the primary challenge in handling this intermediate: the free base is frequently an oil or low-melting solid prone to oxidation. Consequently, this protocol prioritizes the conversion to the Hydrochloride (HCl) salt for robust recrystallization, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.[1][2]

Chemical Profile & Solubility Logic

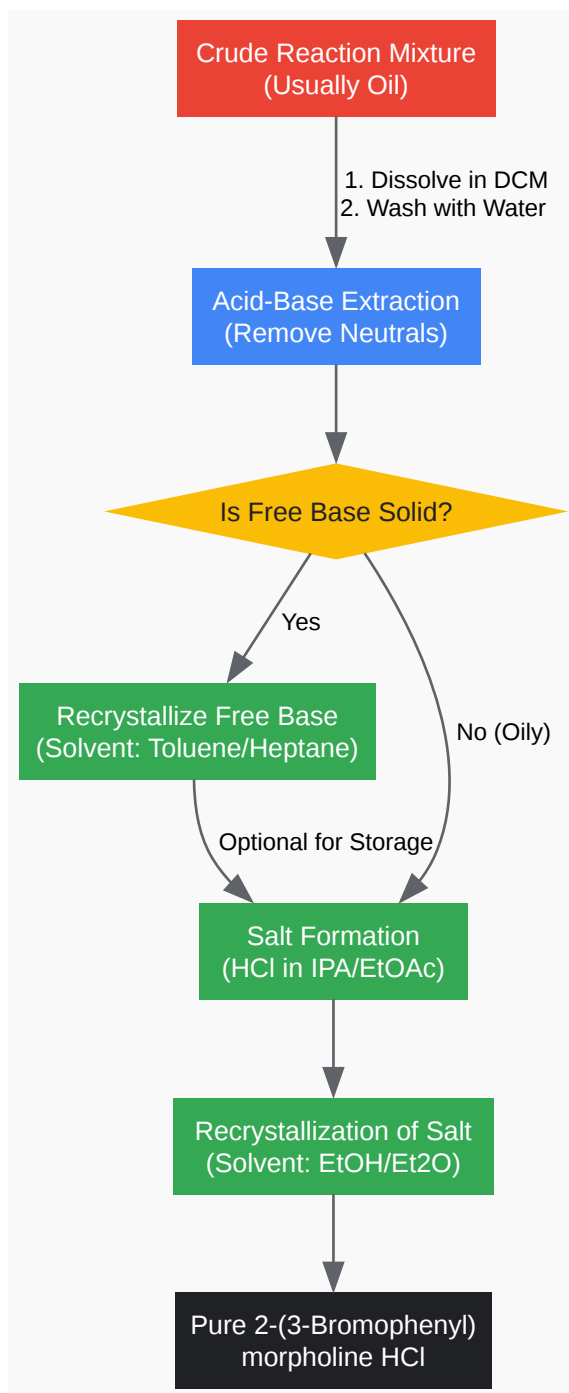
Property	Data	Notes
Compound Name	2-(3-Bromophenyl)morpholine	
CAS Number	1018612-02-6	Distinct from 4-(3-bromophenyl) isomer.[1][3]
Molecular Weight	242.11 g/mol	
Physical State (Base)	Viscous Oil / Low-melting Solid	Difficult to recrystallize directly. [1][2]
Physical State (HCl Salt)	White Crystalline Solid	Target form for purification.[2]
pKa (Predicted)	~8.5 (Conjugate Acid)	Typical for secondary morpholines.[2]
Solubility (Base)	DCM, EtOAc, Toluene, MeOH	Miscible in most organic solvents.[1][2]
Solubility (HCl Salt)	Water, Hot Ethanol, Hot IPA	Insoluble in Ether, Hexane, Toluene.[1][2]

The "Oiling Out" Challenge

Secondary amine salts often "oil out" (separate as a second liquid phase) rather than crystallize during cooling.[2] This occurs when the salt is somewhat soluble in the non-polar co-solvent or if impurities lower the melting point.[1][2] This protocol uses a high-dielectric alcoholic system to prevent this.[1]

Pre-Recrystallization Workflow (Diagram)

The following workflow illustrates the critical decision path for purifying the crude reaction mixture.



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Figure 1: Purification decision tree. The preferred route for oily morpholines is salt formation followed by alcoholic recrystallization.[1][2]

Detailed Protocols

Protocol A: Salt Formation (Critical Precursor Step)

Use this if your material is an oil or crude solid.[2]

Rationale: Converting the amine to a salt locks the molecule into a rigid lattice, excluding non-ionic impurities (like starting bromo-acetophenones).[1][2]

- Dissolution: Dissolve 10.0 g of crude **2-(3-Bromophenyl)morpholine** free base in 50 mL of Ethyl Acetate (EtOAc).
 - Note: If the crude is very dark, treat with activated charcoal (5% w/w) for 30 mins, then filter through Celite.[1][2]
- Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or HCl in Isopropanol (1.1 equivalents, approx. 11-12 mL) dropwise with vigorous stirring.
 - Observation: A white to off-white precipitate should form immediately.[1]
- Digestion: Remove the ice bath and stir at room temperature for 1 hour to allow the precipitate to age (prevents occlusion of impurities).
- Isolation: Filter the solid using a Büchner funnel. Wash the cake with 20 mL of cold EtOAc followed by 20 mL of Diethyl Ether.
- Drying: Air dry for 2 hours. This is the Crude HCl Salt.

Protocol B: Recrystallization of the Hydrochloride Salt

Target: >99% Purity

Solvent System: Ethanol (Good Solvent) / Diethyl Ether (Anti-Solvent).[2] Alternative: Isopropanol (IPA) alone.[2]

- Setup: Place the Crude HCl Salt (from Protocol A) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Dissolution (Hot):
 - Add Absolute Ethanol (approx. 5 mL per gram of salt).[2]

- Heat to reflux (80°C).
- If the solid does not dissolve completely, add more Ethanol in 1 mL portions until a clear solution is obtained.[1][2]
- Critical: Do not add excess solvent.[1] You want a saturated solution at boiling point.[1]
- Hot Filtration (Optional but Recommended):
 - If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.[1][2]
- Nucleation & Growth:
 - Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 1-2 hours. Do not shock cool, as this traps impurities.[1][2]
 - Anti-Solvent Addition: If crystallization has not started at RT, add Diethyl Ether dropwise until a faint turbidity persists, then add 1-2 drops of Ethanol to clear it.[1][2]
- Crystallization: Place the flask in a refrigerator (4°C) for 12 hours.
- Collection: Filter the white crystalline needles. Wash with a cold 1:1 mixture of Ethanol/Ether, then pure Ether.[1][2]
- Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Recrystallization of the Free Base (If Solid)

Only applicable if the free base is a stable solid (Melting Point > 50°C).[1][2]

Solvent System: Toluene / Heptane.[1]

- Dissolve the crude solid in minimum hot Toluene (80-90°C).
- Cool to room temperature.
- Add Heptane dropwise until the solution becomes slightly cloudy.[1]

- Cool to 0°C to induce crystallization.
 - Warning: Free base amines often absorb CO₂ from the air; keep under Nitrogen atmosphere.[1]

Quality Control & Troubleshooting

Analytical Specifications

- HPLC Purity: >98.5% (Area %).[2]
- 1H NMR (DMSO-d₆): Confirm the diagnostic triplets of the morpholine ring (approx. 3.0–4.0 ppm) and the aromatic pattern of the 3-bromophenyl group.[1]
- Elemental Analysis: Nitrogen/Carbon ratio should match theoretical values for C₁₀H₁₂BrNO·HCl.

Troubleshooting Table

Problem	Root Cause	Corrective Action
Oiling Out	Temperature dropped too fast or solvent is too non-polar.[1]	Re-heat to dissolve.[1][4] Add more Ethanol (good solvent). [2] Cool very slowly with stirring. Seed with a pure crystal if available.[1]
No Precipitate	Solution is too dilute.[1]	Concentrate the solution by rotary evaporation to 50% volume. Add more anti-solvent (Ether/Heptane).[2]
Colored Impurities	Oxidation products (N-oxides). [1][2]	Recrystallize again using 5% activated charcoal during the hot dissolution step.
Low Yield	Too much solvent used.[1]	Collect the "mother liquor" (filtrate), concentrate it, and perform a second crop crystallization.[1][2]

References

- Chemical Identity & Scaffold Utility
 - PubChem Compound Summary for Morpholine Derivatives. National Center for Biotechnology Information.[1]
 - [2]
- Synthesis & Purification of 2-Aryl Morpholines
 - Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination. (General method for 2-substituted morpholines).[1]
 - [2]
- Analogous Recrystallization Methods
 - Method for preparing morpholine derivatives (Patent).[2] (Describes recrystallization of phenyl-morpholine analogs from Toluene/Light Oil).
 - [2]
- Physical Properties & Safety
 - Biosynth Product Data: **2-(3-Bromophenyl)morpholine**. [1][5] (Confirming commercial availability and basic structure).
 - [2][5]

Disclaimer: This protocol involves the handling of halogenated organic compounds and strong acids.[1][6] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1][2]

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